N-acetylcitrulline
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Overview
Description
N-acetylcitrulline is an N-acetyl-amino acid that is the Nα-acetyl derivative of citrulline.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-acetylcitrulline can be synthesized through the acetylation of citrulline. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agents in the presence of a base such as pyridine or triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-acetylcitrulline undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to citrulline and acetic acid under acidic or basic conditions.
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Substitution: This compound can participate in substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Citrulline and acetic acid.
Oxidation: Oxo derivatives of this compound.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
N-acetylcitrulline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other compounds and as a reagent in various chemical reactions.
Biology: Studied for its role in the arginine biosynthesis pathway and its potential effects on cellular metabolism.
Mechanism of Action
N-acetylcitrulline exerts its effects through its involvement in the arginine biosynthesis pathway. It is converted from N-acetylornithine by the enzyme N-acetylornithine carbamoyltransferase. This conversion is part of an alternative arginine biosynthesis pathway. The compound can also bind to specific enzyme active sites, influencing their activity and potentially modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Citrulline: A non-essential amino acid involved in the urea cycle.
Arginine: An amino acid that is a precursor to citrulline and plays a crucial role in nitric oxide synthesis.
Thiocitrulline: A derivative of citrulline with a sulfur-containing group.
Uniqueness
N-acetylcitrulline is unique due to its acetyl group, which imparts different chemical properties compared to citrulline and its derivatives. This modification can influence its reactivity, solubility, and interaction with biological molecules, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
2-acetamido-5-(carbamoylamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O4/c1-5(12)11-6(7(13)14)3-2-4-10-8(9)15/h6H,2-4H2,1H3,(H,11,12)(H,13,14)(H3,9,10,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQMIOYQXNRROC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCNC(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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